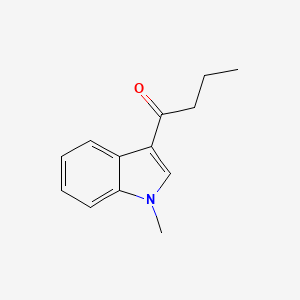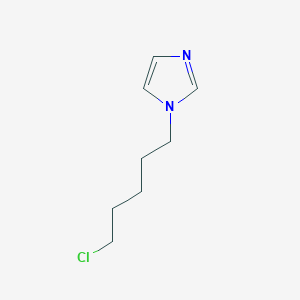
6-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
6-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, or 6-EMBT, is an organic chemical compound that has a wide range of applications in scientific research. It is an amine derivative of the benzothiazole family and is used as a reagent in organic synthesis. 6-EMBT has been found to have a variety of biochemical and physiological effects, which makes it a useful compound in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Synthesis and Biological Evaluation : A study by Nowak et al. (2014) described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig conditions, leading to compounds with interesting anticancer activities. The biological screening on A549 and HT29 cell lines revealed that certain derivatives exhibit significant potential as anticancer agents. The synthesis process involved reacting 6-bromobenzo[h]quinazolin-4(3H)-ones with morpholine, showcasing a method to produce compounds with possible therapeutic applications in cancer treatment Nowak et al., 2014.
Antimicrobial Activities
- Mannich Base Analysis : Franklin et al. (2011) explored the structural and spectral analysis of a Mannich base, specifically 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, demonstrating its potential for antimicrobial applications. The study highlighted the molecular structure, stabilized by weak C–H···S hydrogen bonds, C–H···π, and π···π interactions, providing a foundation for further investigation into its antimicrobial efficacy Franklin et al., 2011.
Synthesis for Biological Activities
- Novel Derivatives for Anticancer Activity : Dave et al. (2012) synthesized various novel 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives, tested for their In-Vitro Cytotoxic Activity using MTT assay. This study suggested that these derivatives could serve as a potential class of anticancer agents, indicating the versatility of benzothiazolyl compounds in drug development Dave et al., 2012.
Eigenschaften
IUPAC Name |
6-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12-3-4-13-14(11-12)20-15(17-13)16-5-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJVUBGKOLQKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)


![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)


![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)

